molecular formula C3H7ClO3S B1206619 2-Chloroethyl methanesulfonate CAS No. 3570-58-9

2-Chloroethyl methanesulfonate

Cat. No. B1206619
CAS RN: 3570-58-9
M. Wt: 158.6 g/mol
InChI Key: FMMYTRQXHORTCU-UHFFFAOYSA-N
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Description

2-Chloroethyl methanesulfonate is a chemical compound with a linear formula of CH3SO3CH2CH2Cl . It has a molecular weight of 158.60 . It is a clear, colorless to slightly yellow liquid .


Synthesis Analysis

2-Chloroethyl methanesulfonate can be synthesized by the reaction of methanesulfonyl chloride with ethylene oxide in the presence of an acid catalyst. It can also be synthesized by reacting methanesulfonic acid with ethylene dichloride.


Molecular Structure Analysis

The solid-state molecular structure of 2-Chloroethyl methanesulfonate has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies . The molecules are packed through C–H⋯O bifurcated interactions and Cl⋯Cl interactions .


Physical And Chemical Properties Analysis

2-Chloroethyl methanesulfonate is a liquid at 20 degrees Celsius . It has a refractive index of 1.456 , a boiling point of 124-126 °C , and a density of 1.39 g/mL at 25 °C .

Scientific Research Applications

Structural and Vibrational Properties Study

The compound has been studied for its structural and vibrational properties . Experimental methodologies like X-ray diffraction and theoretical methodologies like DFT method have been used to isolate and characterize its solid-state molecular structure .

Biological Activity Analysis

2-Chloroethyl methanesulfonate, also known as clomesone, has been evaluated for its biological activity . The function of clomesone in biofilm formation and its activity in relation to QS (Quorum Sensing) have been investigated .

Mutation Induction in Genetic Research

The compound has been used to induce mutations in genetic research . For instance, it has been used to increase the alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia .

HPLC Column Separation

2-Chloroethyl methanesulfonate has been used in HPLC column separation . This application is crucial in analytical chemistry, where it helps in the separation of mixtures for further analysis .

Chemical Property Analysis

The compound’s chemical properties such as its refractive index, boiling point, and density have been analyzed . This information is crucial in various scientific applications, including material science and chemical engineering .

Mechanism of Action

Target of Action

2-Chloroethyl methanesulfonate (2ClEMS) is primarily an alkylating agent . Its primary targets are nucleophilic sites in biomolecules, particularly those found in DNA.

Mode of Action

The mode of action of 2ClEMS involves its alkylating properties. The electrophilic carbon in the compound attacks nucleophilic sites in biomolecules, forming a covalent bond and introducing an ethyl group. This modification can alter the molecule’s function, stability, or interaction with other molecules.

Biochemical Pathways

The primary biochemical pathway affected by 2ClEMS is DNA alkylation . This process involves the addition of an alkyl group to the DNA molecule, which can lead to mutations and changes in gene expression . The compound has been shown to induce alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting that it may be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of 2ClEMS and their impact on its bioavailability.

Result of Action

The primary result of 2ClEMS action is the induction of mutations in DNA . This can lead to changes in gene expression and potentially contribute to the development of diseases such as cancer . The compound has been shown to induce a significant increase in mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Action Environment

The action of 2ClEMS can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more active in aqueous environments . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals.

Safety and Hazards

2-Chloroethyl methanesulfonate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloroethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYTRQXHORTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189220
Record name 2-Chloroethyl methanesulfonate
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Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl methanesulfonate

CAS RN

3570-58-9
Record name Ethanol, 2-chloro-, 1-methanesulfonate
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-chloroethyl methanesulphonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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